

An In-depth Technical Guide to 5-Bromo-3-fluoropicolinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185

[Get Quote](#)

This technical guide provides comprehensive information on 5-Bromo-3-fluoropicolinic acid for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and relevant biological pathways.

Core Chemical Information

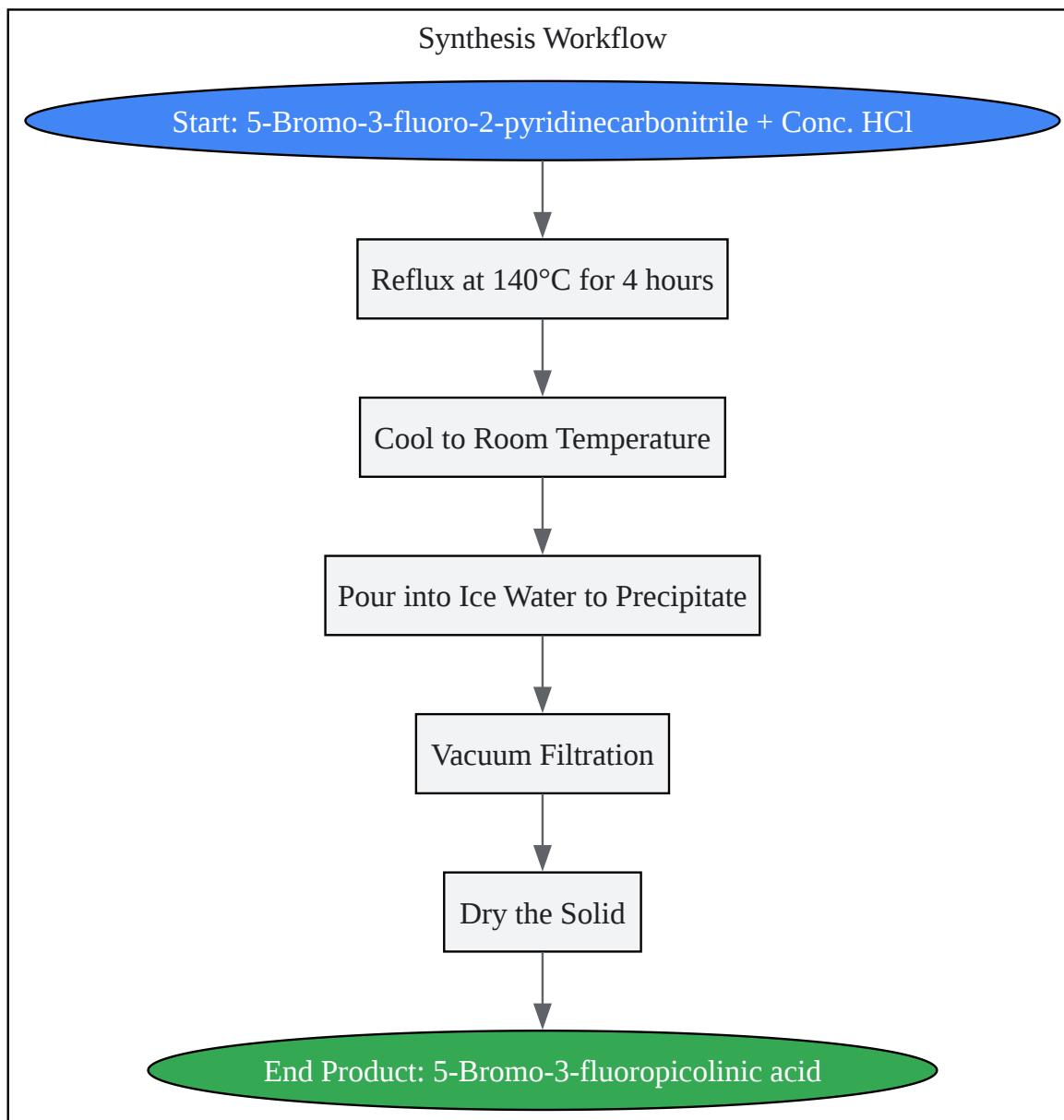
5-Bromo-3-fluoropicolinic acid, with the CAS number 669066-91-5, is a halogenated pyridinecarboxylic acid derivative.^{[1][2][3]} It serves as a crucial building block in the synthesis of various pharmaceutical compounds.^{[4][5]}

Table 1: Physicochemical Properties of 5-Bromo-3-fluoropicolinic Acid

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₂	[2] [3]
Molecular Weight	220.00 g/mol	[3] [6]
Melting Point	175-180 °C	[1] [2]
Boiling Point (Predicted)	290.5 ± 40.0 °C at 760 mmHg	[1] [2]
Density (Predicted)	1.903 ± 0.06 g/cm ³	[2]
pKa (Predicted)	2.48 ± 0.10	[2]
Appearance	Solid	[1]
Color	Pale yellow	[2]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[2]

Table 2: Spectroscopic Data for 5-Bromo-3-fluoropicolinic Acid

Spectrum Type	Data	Source
¹ H NMR (400 MHz, d6-DMSO)	δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)	[2]
¹⁹ F NMR (300 MHz, d6-DMSO)	δ -113.70 (d, 1F)	[2]


Synthesis Protocol

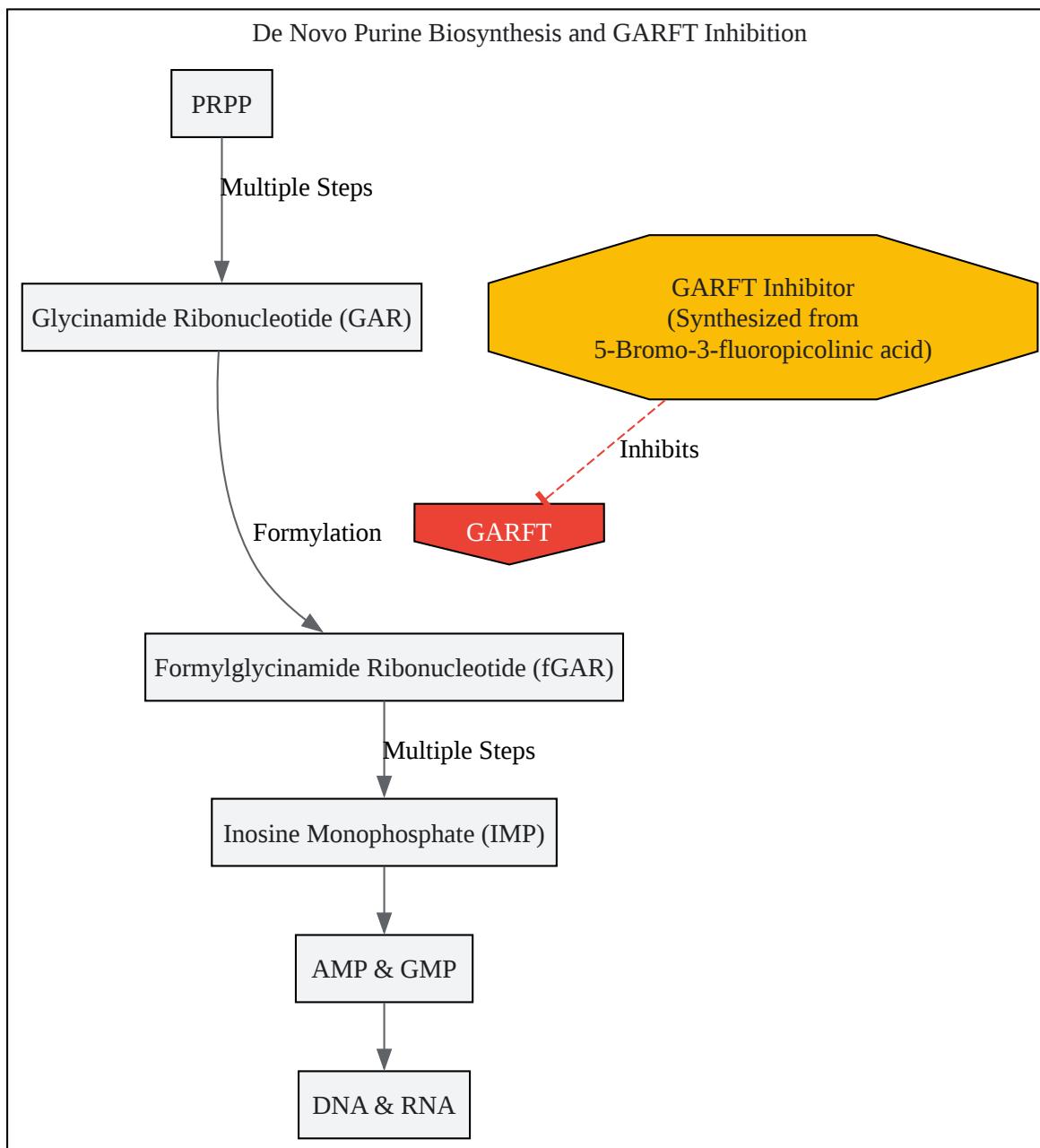
5-Bromo-3-fluoropicolinic acid is synthesized from 5-bromo-3-fluoro-2-pyridinecarbonitrile.[\[2\]](#)

Experimental Protocol: Synthesis of 5-Bromo-3-fluoropicolinic acid[\[2\]](#)

- Reaction Setup: A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.
- Reflux: The reaction mixture is heated to reflux at 140 °C for 4 hours.

- Cooling and Precipitation: Upon completion, the mixture is cooled to room temperature and then poured into ice water.
- Isolation: The resulting precipitate is collected by vacuum filtration.
- Drying: The collected solid is dried to yield **5-bromo-3-fluoropyridine-2-carboxylic acid** (18.3 g).

[Click to download full resolution via product page](#)

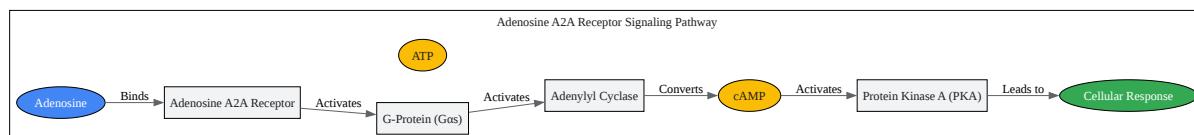

Synthesis workflow for 5-Bromo-3-fluoropicolinic acid.

Applications in Drug Development

5-Bromo-3-fluoropicolinic acid is a key intermediate in the synthesis of bioactive molecules, notably inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) and allosteric modulators of the adenosine A_{2A} receptor.[4][5]

Role in GARFT Inhibition

GARFT is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for the synthesis of precursors for DNA and RNA.[6] Inhibitors of GARFT can disrupt this pathway, making it a target for anti-cancer drugs.[6] 5-Bromo-3-fluoropicolinic acid can be utilized in the synthesis of GARFT inhibitors.[4]


[Click to download full resolution via product page](#)

Role of GARFT in purine biosynthesis and its inhibition.

Role in Adenosine A_{2A} Receptor Modulation

The adenosine A_{2A} receptor is a G-protein coupled receptor that plays a role in various physiological processes, including inflammation and neurotransmission.^[1] Modulators of this receptor are being investigated for conditions like insomnia.^[5] 5-Bromo-3-fluoropicolinic acid is used to synthesize allosteric modulators for these receptors.^[5]

The activation of the adenosine A_{2A} receptor by its endogenous ligand, adenosine, triggers a signaling cascade. This involves the Gs alpha subunit (G_αs) of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of adenosine A_{2A} receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 4. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β -catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-fluoropicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287185#5-bromo-3-fluoropicolinic-acid-basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com